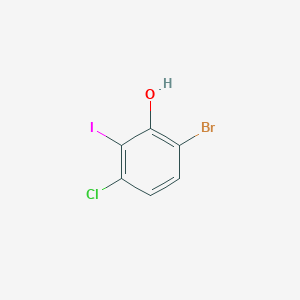

6-Bromo-3-chloro-2-iodophenol

Description

Significance of Halogenated Phenols in Synthetic Chemistry

Halogenated phenols are valuable intermediates and building blocks in organic synthesis. The presence and position of halogen atoms on the phenolic ring influence the compound's reactivity and properties. ontosight.ai They serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

The hydroxyl group of the phenol (B47542) can direct incoming substituents to specific positions on the aromatic ring, while the halogens themselves can be replaced or can facilitate certain chemical reactions. For instance, the conversion of aryl halides to phenols is a significant transformation in organic chemistry. nih.gov Modern methods, such as palladium-catalyzed hydroxylation, allow for the synthesis of phenols from aryl halides under mild conditions. organic-chemistry.org The production of polyhalogenated phenols can be achieved through processes like the diazotization of polyhalogenated anilines followed by hydrolysis. google.com

Academic Research Landscape of Polyhalogenated Phenolic Structures

The academic interest in polyhalogenated phenols stems from their diverse chemical properties and potential applications. Phenolic compounds, in general, are a major focus of research due to their wide range of biological activities. nih.govresearchgate.net Research in this area is active, exploring the complex structures and biosynthetic pathways of these compounds. nih.gov

The study of polyhalogenated phenols includes investigating their synthesis, reactivity, and potential as intermediates in creating new materials and biologically active molecules. For example, some bromophenol derivatives have been synthesized and studied for their inhibitory effects on certain enzymes. mdpi.com Furthermore, the reductive degradation and dehalogenation of halogenated organic compounds are critical areas of environmental research. acs.org

Scope of Academic Inquiry for 6-Bromo-3-chloro-2-iodophenol

The academic inquiry into this compound is primarily focused on its identity as a distinct chemical entity within the broader class of polyhalogenated phenols. Research on this specific compound involves its characterization and documentation in chemical databases. While extensive research on this particular isomer is not widely published, its existence and basic properties are recorded.

The primary focus of academic inquiry for a compound like this compound would be its synthesis and characterization. Its value lies in being a potential building block for more complex molecules due to the three different halogen substituents, which could allow for selective reactions at different positions on the phenol ring.

Properties of this compound

Below are tables detailing the known physical and chemical properties of this compound.

Interactive Data Table: Physical Properties

| Property | Value |

| Molecular Formula | C6H3BrClIO synquestlabs.com |

| Molecular Weight | 333.35 g/mol nih.gov |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Interactive Data Table: Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1823895-74-4 synquestlabs.com |

| MDL Number | MFCD28040501 synquestlabs.com |

| XLogP3 | 2.6 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClIO |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

6-bromo-3-chloro-2-iodophenol |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |

InChI Key |

OWFGULOCNLYTKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)I)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Chloro 2 Iodophenol

Strategies for Regioselective Aromatic Halogenation

Regioselective halogenation is crucial for the synthesis of polyhalogenated phenols. The directing effects of the hydroxyl group and the halogens already present on the aromatic ring must be carefully managed to achieve the desired substitution pattern.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The hydroxyl group of phenol (B47542) is a powerful activating and ortho, para-directing group, making phenols highly susceptible to electrophilic attack. byjus.combritannica.combdu.ac.in

In the context of synthesizing 6-Bromo-3-chloro-2-iodophenol, a sequential halogenation approach would be employed. The hydroxyl group strongly activates the positions ortho (2 and 6) and para (4) to it. byjus.com Halogenation of phenol, even without a Lewis acid catalyst, proceeds readily. byjus.com For instance, treating phenol with bromine in a low-polarity solvent can yield monobrominated products. byjus.com However, controlling the reaction to prevent polysubstitution can be difficult, and using bromine water often leads to the formation of 2,4,6-tribromophenol. byjus.combdu.ac.in

To achieve the specific substitution pattern of this compound, the directing effects of the substituents must be considered at each step. Starting with a pre-halogenated phenol, such as 3-chlorophenol (B135607), the subsequent halogenations would be directed by both the hydroxyl and the chloro groups. The introduction of iodine, a less reactive halogen, can be accomplished using more electrophilic iodine sources like iodine chloride (ICl). libretexts.org Catalyst systems, such as those utilizing Lewis basic selenoether or bis-thiourea catalysts, have been developed to enhance ortho-selectivity in the chlorination of phenols, offering a potential route for controlled halogen introduction. nsf.gov

| Halogenating Agent | Typical Substrate | Key Characteristics | Selectivity Profile |

|---|---|---|---|

| Br₂ in CCl₄/CS₂ | Phenol | Mild conditions, avoids over-halogenation compared to aqueous bromine. byjus.commlsu.ac.in | Mixture of ortho- and para-bromophenol. bdu.ac.in |

| N-Chlorosuccinimide (NCS) | Substituted Phenols | Solid, easier to handle than Cl₂ gas; can be used with catalysts for regiocontrol. nsf.gov | Can be tuned for high ortho-selectivity with appropriate catalysts. nsf.gov |

| Iodine Chloride (ICl) | Activated Arenes | More electrophilic than I₂, effective for iodinating less reactive rings. libretexts.org | Generally follows standard electrophilic substitution directing rules. |

| KBr/ZnAl-BrO₃⁻-LDHs | Phenol Derivatives | Oxidative bromination with excellent regioselectivity and high atom economy. nih.gov | Highly selective for the para-position; if blocked, ortho-position is favored. nih.gov |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity that is often complementary to electrophilic aromatic substitution. wikipedia.org This method involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by an electrophile, such as a halogen source.

For the synthesis of a polyhalogenated phenol, the hydroxyl group must first be protected with a suitable DMG. Common DMGs for phenols include carbamates (e.g., O-aryl N,N-diethylcarbamate) and ethers (e.g., methoxymethyl ether). baranlab.orguwindsor.ca This strategy allows for the specific functionalization of the positions ortho to the directing group. wikipedia.org A report details the regioselective synthesis of halogenated phenols via DoM of in situ N-silylated O-aryl N-isopropylcarbamates, providing an entry into o-fluoro-, o-iodo-, and o,o’-diiodophenols that are otherwise difficult to obtain. researchgate.net

A plausible DoM strategy for this compound could involve:

Protection of 3-chlorophenol as an O-aryl carbamate (B1207046).

The first DoM step to introduce iodine at the C2 position.

A second DoM step to introduce bromine at the C6 position.

Deprotection of the carbamate to yield the final product.

This approach offers precise control over the placement of the halogens, overriding the natural directing effects of the substituents.

| Directing Metalation Group (DMG) | Typical Base | Features and Applications |

|---|---|---|

| -OC(O)NEt₂ (Diethylcarbamate) | s-BuLi/TMEDA | Strong DMG; resulting lithiated species is stable at low temperatures but can rearrange upon warming (anionic Fries rearrangement). uwindsor.ca |

| -OCH₂OCH₃ (Methoxymethyl ether, MOM) | t-BuLi | Commonly used protecting group that also functions as a moderate DMG. baranlab.org |

| -CONEt₂ (Diethylbenzamide) | s-BuLi/TMEDA | One of the most powerful DMGs, used for functionalizing benzamides. uwindsor.ca |

| -NHC(O)t-Bu (Pivaloyl amide) | s-BuLi/t-BuLi | Effective DMG for anilines. |

Electrochemical methods present a sustainable and controllable alternative to traditional chemical halogenation. globalscientificjournal.com These techniques generate the halogenating species in situ from halide salts through anodic oxidation, which can improve reaction selectivity and reduce waste. globalscientificjournal.comnsf.gov The reaction conditions, such as current density, electrode material, and temperature, can be precisely controlled to influence the outcome.

Studies on the electrochemical halogenation of phenol have demonstrated that it is a viable method for producing halogenated derivatives. globalscientificjournal.com One study explored using a chromium-based catalyst at 80°C to enhance efficiency and selectivity. globalscientificjournal.com The ElectroPheX project, funded by the Marie Skłodowska-Curie Actions programme, specifically aims to develop electrochemically-mediated methods for the site-selective halogenation of phenols, highlighting the potential of this technology to access poly-substituted arenes. europa.eu By manipulating the redox properties of catalysts and substrates, electrochemical approaches could potentially offer a pathway to selectively introduce different halogens in a stepwise manner. europa.eu

Decarboxylative halogenation, also known as halodecarboxylation, is a synthetic method that replaces a carboxylic acid group with a halogen. acs.orgnih.gov This approach is particularly useful for installing a halogen at a position that may be difficult to access through direct electrophilic substitution. acs.org The reaction typically proceeds via a radical or organometallic intermediate.

A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which provides access to a wide range of aryl chlorides, bromides, and iodides. osti.gov This strategy could be applied to the synthesis of this compound by starting with a suitably substituted hydroxybenzoic acid precursor. For example, one could envision starting with a 5-chloro-2-hydroxybenzoic acid derivative, which could then undergo sequential halogenations and a final decarboxylation step, or a precursor like 3-bromo-6-chloro-2-hydroxy-iodobenzoic acid could be synthesized and then decarboxylated to yield the target molecule. Recent advances have shown that these transformations can be achieved under mild conditions, sometimes using visible light photoredox catalysis. researchgate.netrsc.org

Precursor Design and Synthesis for Multi-Halogenation

The synthesis of a complex molecule like this compound is highly dependent on the design and availability of suitable starting materials. Often, the most efficient route involves the stepwise functionalization of a simpler, readily available precursor.

A logical approach to constructing this compound is to begin with a monohalogenated phenol and introduce the remaining halogens sequentially. 3-Chlorophenol is a plausible starting material. The synthetic challenge lies in controlling the regiochemistry of the subsequent bromination and iodination steps.

A hypothetical synthetic sequence is outlined below:

| Step | Precursor | Reaction | Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|---|

| 1 | 3-Chlorophenol | Iodination | I₂, H₂O₂, H₂SO₄ | 3-Chloro-2-iodophenol | The -OH group directs ortho and para. The C2 position is activated and sterically accessible for iodination. |

| 2 | 3-Chloro-2-iodophenol | Bromination | N-Bromosuccinimide (NBS) | This compound | The remaining open ortho position (C6) is highly activated by the -OH group, making it the most likely site for electrophilic bromination. |

This proposed route relies on the powerful ortho, para-directing effect of the hydroxyl group. The first iodination is directed to one of the ortho positions (C2 or C6). Once the C2 position is occupied by iodine, the C6 position remains the most activated site for the subsequent bromination step, guided by the hydroxyl group. The success of such a sequence depends on the precise reaction conditions to ensure high regioselectivity at each stage and to prevent side reactions or rearrangement. Alternative strategies, such as those employing blocking groups or directed metalation, might be necessary to achieve the desired outcome with high purity. nih.govgoogle.com

Sequential Halogenation Protocols for Ortho- and Para-Substituted Phenols

The synthesis of polyhalogenated phenols often relies on sequential electrophilic substitution, where the directing effects of the resident substituents on the aromatic ring guide the position of incoming halogens. Starting with a less substituted phenol, halogens are introduced one by one. In the case of this compound, a logical precursor is 3-chlorophenol. nih.govresearchgate.net

The hydroxyl group of a phenol is a powerful activating group and is ortho-, para-directing. The chlorine atom at the 3-position is a deactivating group but is also ortho-, para-directing. Therefore, electrophilic substitution on 3-chlorophenol is expected to occur at positions 2, 4, and 6.

A plausible synthetic sequence would involve:

Bromination of 3-chlorophenol: The introduction of bromine would likely be directed to the positions most activated by the hydroxyl group, namely positions 2, 4, or 6. To achieve selective bromination at the 6-position (ortho to the hydroxyl group and meta to the chloro group), specific reaction conditions are paramount. Processes for the para-selective bromination of 2-chlorophenol (B165306) have been developed, yielding 4-bromo-2-chlorophenol (B165030) with high purity by using bromine in the presence of a triethylamine (B128534) hydrochloride catalyst in a solvent like chlorobenzene. google.com A similar approach, carefully controlling stoichiometry and temperature, could be adapted to favor bromination at one of the activated sites of 3-chlorophenol.

Iodination of 6-bromo-3-chlorophenol: Following bromination, the introduction of iodine would be the final step. The existing substituents (hydroxyl, chloro, and bromo) would direct the iodine to the remaining activated and sterically accessible position. The most activated vacant position on 6-bromo-3-chlorophenol is the 2-position, which is ortho to the strongly activating hydroxyl group.

The choice of halogenating agents and catalysts is critical for controlling selectivity. For chlorination, reagents like sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used. cardiff.ac.uk The selectivity can be influenced by the catalyst system and reaction conditions. cardiff.ac.uk While mild halogenating agents like N-chlorodialkylamines have been explored, they did not show significant para-selectivity over silica. cardiff.ac.uk

| Step | Starting Material | Reagents & Conditions (Hypothetical) | Intermediate/Product | Key Challenge |

|---|---|---|---|---|

| 1 | 3-Chlorophenol | Br₂, Lewis Acid Catalyst (e.g., AlCl₃), controlled temperature | 6-Bromo-3-chlorophenol | Controlling regioselectivity to favor the 6-position over the 2- and 4-positions. |

| 2 | 6-Bromo-3-chlorophenol | Iodine source (e.g., I₂, NIS), Oxidizing agent or Lewis Acid | This compound | Ensuring iodination occurs at the sterically hindered 2-position without side reactions. |

Diazotization-Mediated Halogenation for Aryl Halide Formation

An alternative and powerful strategy for the regiocontrolled synthesis of polyhalogenated aromatics involves the use of a diazotization-dediazoniation sequence, commonly known as the Sandmeyer reaction or related transformations. This approach utilizes an amino group as a temporary directing group, which is later replaced by a halogen.

This methodology is particularly useful for introducing halogens at positions that are not readily accessible through direct electrophilic substitution. For the synthesis of this compound, a potential route could begin with an appropriately substituted aminophenol.

The key steps in this process are:

Formation of a Diazonium Salt: An aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C) to convert the amino group into a diazonium salt (-N₂⁺). The diazotization of anilines has been shown to be a robust reaction, even in dilute aqueous solutions. acs.org

Substitution of the Diazonium Group: The diazonium group is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of substituents. For the introduction of iodine, the diazonium salt is typically treated with a solution of potassium iodide (KI). This Sandmeyer-type iodination is a highly effective method for forming aryl iodides. acs.org

A procedure for the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) utilizes the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) with isoamyl nitrite in DMF, achieving high yields in a simplified procedure. researchgate.net This highlights the utility of amino group manipulation in synthesizing complex haloaromatics. A similar strategy could be envisioned starting from 2-amino-6-bromo-3-chlorophenol, where the amino group is converted to iodine via diazotization.

| Step | Reaction | Typical Reagents | Relevance to Synthesis |

|---|---|---|---|

| 1 | Diazotization of Aryl Amine | NaNO₂, HCl (aq) or H₂SO₄ (aq), 0-5 °C | Converts a strategically placed amino group on a bromochlorophenol precursor into a diazonium salt. |

| 2 | Sandmeyer Iodination | Potassium Iodide (KI) | Replaces the diazonium group with an iodine atom with high regiochemical fidelity. acs.org |

| 3 | Alternative Deamination | Isoamyl nitrite in DMF | Demonstrates a related transformation for removing an amino group from a polyhalogenated aniline (B41778) precursor. researchgate.net |

Optimization of Reaction Conditions and Yields for Polyhalogenated Phenols

Achieving high yields and selectivity in the synthesis of polyhalogenated phenols requires careful optimization of multiple reaction parameters. The inherent reactivity of the phenol ring can lead to over-halogenation or the formation of undesired isomers if conditions are not precisely controlled. cardiff.ac.uk

Key parameters for optimization include:

Catalyst: The choice and amount of catalyst can significantly impact the reaction. In the synthesis of phenols via condensation, copper-based catalysts have been investigated. researchgate.net For halogenations, Lewis acids like AlCl₃ or FeCl₃ are common, and their activity can be tuned to control the reaction rate and selectivity. cardiff.ac.ukoregonstate.edu

Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. For instance, in the para-selective chlorination of toluene, acetonitrile (B52724) was found to be an effective solvent when used with a zeolite catalyst. cardiff.ac.uk

Temperature: Halogenation reactions are often exothermic. Controlling the temperature is crucial to prevent side reactions and the formation of byproducts. Studies on phenol synthesis have shown that a specific temperature (e.g., 120 °C in one case) can provide the best results. researchgate.net Lowering the temperature, as seen in a bromination procedure conducted at 5-8 °C, can help improve selectivity. google.com

Reagent Stoichiometry and Addition Rate: The molar ratio of the halogenating agent to the substrate must be carefully controlled to avoid multiple substitutions. A slow, dropwise addition of the halogenating agent can help maintain a low concentration of the electrophile, favoring mono-substitution at the most reactive site. google.com

Additives: In some cases, additives can improve yields. For example, the addition of the antioxidant butylated hydroxytoluene (BHT) was found to increase the yield in a cascade reaction for phenol synthesis. oregonstate.edu

| Parameter | Influence on Reaction | Example from Literature |

|---|---|---|

| Catalyst | Affects reaction rate and regioselectivity. | Lewis acids like AlCl₃ were found to promote cascade reactions for phenol synthesis, improving yields to 85%. oregonstate.edu |

| Solvent | Impacts reagent solubility and reaction pathway. | Dimethylformamide (DMF) was used as a solvent for a high-yield reductive deamination of a polyhalogenated aniline. researchgate.net |

| Temperature | Controls reaction rate and minimizes byproduct formation. | Optimizing temperature to 120 °C was found to be critical for maximizing product formation in a model phenol synthesis. researchgate.net |

| Additives | Can prevent side reactions or stabilize products. | The use of butylated hydroxytoluene (BHT) as an antioxidant improved the yield of a phenol synthesis. oregonstate.edu |

Reaction Chemistry and Mechanistic Investigations of 6 Bromo 3 Chloro 2 Iodophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 6-bromo-3-chloro-2-iodophenol towards substitution reactions is governed by the interplay of its substituents. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). Conversely, the halogen atoms (I, Br, Cl) are deactivating yet also ortho, para-directing. In this molecule, the positions ortho (2 and 6) and para (4) to the hydroxyl group are already substituted. This leaves position C5 as the most likely site for electrophilic attack, influenced by the directing effects of the adjacent chlorine and bromine atoms.

Nucleophilic aromatic substitution (NAS) on aryl halides typically requires activation by potent electron-withdrawing groups, which are absent in this molecule. bldpharm.comnih.gov However, the reaction can sometimes proceed under forceful conditions or through alternative mechanisms. The generally accepted mechanism for NAS involves a two-step process of nucleophile addition to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. bldpharm.comnih.gov The rate of this reaction is influenced by the nature of the leaving group, with the ease of substitution following the trend I > Br > Cl > F. Therefore, for this compound, any potential NAS reaction would preferentially occur at the C2 position, leading to the displacement of the iodide.

Recent advancements have shown that NAS on halophenols can be enabled by generating a phenoxyl radical intermediate, which powerfully activates the aromatic ring for nucleophilic attack. nih.gov This strategy could provide a pathway for substituting the halogens on this compound with various nucleophiles.

Cross-Coupling Reactions and Complex Molecule Formation

The presence of three different carbon-halogen bonds makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions, which are powerful methods for constructing complex molecular architectures.

Carbon-Carbon Bond Formation Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is highly effective for aryl halides. researchgate.net The key to selective synthesis with this compound lies in the differential reactivity of its carbon-halogen bonds in the oxidative addition step of the catalytic cycle. The reactivity order is dictated by bond dissociation energy, following the sequence C-I > C-Br > C-Cl.

This predictable reactivity allows for a stepwise approach to functionalization. Under carefully controlled conditions (e.g., mild temperature, specific palladium catalyst/ligand system), a Suzuki-Miyaura reaction with one equivalent of a boronic acid would selectively couple at the most reactive C-I bond at position C2. Subsequently, by modifying the reaction conditions (e.g., increasing temperature, changing the catalyst), a second coupling can be induced at the C-Br bond (C6), followed by a third, more challenging coupling at the C-Cl bond (C3).

Table of Potential Selective Suzuki-Miyaura Coupling Products

| Step | Reactive Site | Reagent | Potential Product |

|---|---|---|---|

| 1 | C2-I | R¹-B(OH)₂ | 6-Bromo-3-chloro-2-R¹-phenol |

| 2 | C6-Br | R²-B(OH)₂ | 3-Chloro-2-R¹-6-R²-phenol |

| 3 | C3-Cl | R³-B(OH)₂ | 2-R¹-6-R²-3-R³-phenol |

Carbon-Heteroatom Bond Formation

The same principles of selective reactivity that govern C-C bond formation also apply to the construction of carbon-heteroatom bonds. Palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bonds), Buchwald-Hartwig etherification (for C-O bonds), and related thiolations (for C-S bonds) can be employed. These methods allow for the introduction of a wide array of functional groups. It is expected that these transformations would also occur with high selectivity at the C2-I position under mild conditions before reacting at the C6-Br and C3-Cl positions, enabling the synthesis of complex, multifunctional aromatic compounds.

Oxidative Transformations and Radical Mechanisms

The phenolic hydroxyl group in this compound is a primary site for oxidative transformations, often proceeding through radical intermediates.

Biocatalytic Oxidation Processes of Halophenols (e.g., Laccase-Catalyzed)

Laccases are multi-copper oxidases that are known to catalyze the one-electron oxidation of phenolic compounds to generate phenoxyl radicals, using molecular oxygen as the electron acceptor. nih.govcsic.es These enzymes are part of green chemistry applications due to their ability to function under mild conditions. nih.gov The oxidation of phenols by laccase is influenced by factors such as the substitution pattern on the aromatic ring; for instance, substitutions at the ortho position can favor oxidation. researchgate.net

In the case of this compound, laccase would catalyze the abstraction of a hydrogen atom from the hydroxyl group, forming a transient but crucial phenoxyl radical. The reactivity of this radical is then subject to the electronic and steric constraints imposed by the three bulky halogen substituents. The efficiency of this enzymatic oxidation may be affected by the substrate's size and accessibility to the enzyme's active site, which can sometimes be enhanced through the use of mediator molecules. nih.gov

Formation of Polyhalogenated Coupling Products

Once formed, the phenoxyl radical of this compound can undergo several reaction pathways. A prominent pathway is radical-radical coupling, where two phenoxyl radicals combine to form dimers or larger oligomers. This coupling can occur through either C-C or C-O bond formation.

Given the substitution pattern of this compound, C-C coupling would likely occur at the less sterically hindered C5 position, leading to the formation of a dihydroxylated, polyhalogenated biphenyl (B1667301) structure. Alternatively, C-O coupling would result in the formation of a polyhalogenated diphenyl ether linkage. These coupling reactions can extend to form polymeric materials, such as poly(phenylene oxide)s (PPOs), with the specific structure of the products depending on the reaction conditions and the precise nature of the radical's resonance structures.

Dearomatization and Cyclization Pathways (e.g., Spirolactonization)

The dearomatization of phenolic compounds is a powerful strategy for the synthesis of complex three-dimensional structures from readily available flat aromatic precursors. In the case of this compound, the presence of multiple halogen substituents and a hydroxyl group offers several potential pathways for dearomatization and subsequent cyclization, most notably through oxidative processes.

One of the most relevant transformations for this substrate is oxidative dearomatization leading to the formation of spirocyclic structures. This is often achieved using hypervalent iodine(III) reagents, which are known to promote the oxidation of phenols to generate highly reactive intermediates. digitellinc.com These intermediates can then undergo intramolecular cyclization.

For instance, the dearomatization of o- and p-bromophenols has been shown to proceed via an electrophile-triggered mechanism at the halogenated position. nih.gov This suggests that the iodine atom in this compound, being the most readily oxidized and best leaving group among the halogens present, would be the primary site of reaction. Oxidation of the phenol (B47542) to a phenoxonium ion or a related radical species would be followed by attack of a nucleophile. If an appropriate tethered nucleophile is present on a side chain, this can lead to the formation of spirolactones or other spirocyclic systems.

The general mechanism for such a transformation can be outlined as follows:

Oxidation: The phenol is oxidized by a suitable reagent, such as a hypervalent iodine(III) species, to a dearomatized intermediate.

Nucleophilic Attack: An internal or external nucleophile attacks the dearomatized ring. In the context of spirolactonization, a carboxylic acid moiety tethered to the phenol would act as the internal nucleophile.

Rearomatization or Further Functionalization: The resulting intermediate can either rearomatize through the loss of a substituent or undergo further reactions to yield a stable spirocyclic product.

Given the substitution pattern of this compound, several cyclization pathways can be envisioned depending on the reaction conditions and the nature of any tethered nucleophiles. The presence of the ortho-iodine atom makes it a prime candidate for oxidative cyclization reactions, a common strategy in the synthesis of natural products. beilstein-journals.orgnih.gov

A representative, though analogous, example of dearomatization is the [4+1] spiroannulation of bromophenols with α,β-unsaturated imines, which proceeds through an electrophile-triggered dearomatization at the halogenated position. nih.gov This highlights the potential for the halogen atoms in this compound to play a key role in directing dearomatization and cyclization processes.

Table 1: Analogous Dearomatization/Cyclization Reactions of Halophenols

| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference |

| o-Bromophenol | α,β-Unsaturated imine, Sc(OTf)₃, DCE, 80 °C | Azaspirocycle | 85 | nih.gov |

| p-Bromophenol | α,β-Unsaturated imine, Sc(OTf)₃, DCE, 80 °C | Azaspirocycle | 92 | nih.gov |

| o-Chlorophenol | α,β-Unsaturated imine, Sc(OTf)₃, DCE, 80 °C | Azaspirocycle | 78 | nih.gov |

| p-Iodophenol | α,β-Unsaturated imine, Sc(OTf)₃, DCE, 80 °C | Azaspirocycle | 65 | nih.gov |

Note: The data in this table is for analogous compounds and is intended to be representative of the types of transformations that this compound could potentially undergo.

Reaction Kinetics and Mechanistic Elucidation via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for the transformations of complex molecules like this compound relies on a combination of experimental kinetic studies and theoretical calculations. While specific kinetic data for this compound is not available, general principles from related systems can be applied.

Experimental Approaches:

Kinetic Studies: The rates of reaction can be monitored by techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For example, in the iodination of acetone, a color-changing reaction, the rate law was determined by systematically varying the concentrations of the reactants and monitoring the change in absorbance over time. researchgate.net A similar approach could be used to study the kinetics of reactions involving this compound.

Intermediate Trapping: The use of radical scavengers or other trapping agents can help to identify the presence of transient intermediates, such as radical species. mdpi.com For instance, the inhibition of a reaction in the presence of a radical scavenger like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) would suggest a radical-mediated pathway. mdpi.com

Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of the phenol and to identify potential intermediates in electron transfer processes. researchgate.net

Theoretical Approaches:

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for investigating reaction mechanisms. They can be used to calculate the energies of reactants, transition states, and products, providing insights into the feasibility of different reaction pathways. beilstein-journals.org For example, DFT studies have been used to rationalize the change in mechanism from O- to N-cyclization in the hypervalent iodine-mediated cyclization of N-alkenylamides. beilstein-journals.org

Bond Dissociation Energies (BDEs): Theoretical calculations of BDEs can help to predict which bonds are most likely to break during a reaction. rsc.org For this compound, the C-I bond is expected to have the lowest BDE among the carbon-halogen bonds, suggesting that reactions involving the cleavage of this bond would be kinetically favored.

Mechanistic studies on the oxidative dearomatization of phenols using hypervalent iodine(III) species have pointed towards the involvement of radical species and a possible radical-chain mechanism. digitellinc.com This is supported by experimental evidence from kinetic and voltammetric measurements, as well as the characterization of intermediates using EPR and UV/Vis spectroscopy. digitellinc.com

In the context of this compound, it is plausible that its reactions would proceed through similar radical intermediates, particularly in oxidative dearomatization and cyclization reactions. The presence of multiple halogen atoms could also lead to complex reaction pathways, potentially involving halogen-specific interactions and selectivities.

Table 2: Key Parameters in Mechanistic Studies of Analogous Phenolic Compounds

| Parameter | Method | Significance | Reference |

| Reaction Order | Kinetic Analysis | Determines the dependence of the reaction rate on reactant concentrations. | researchgate.net |

| Activation Energy (Ea) | Arrhenius Plot | Provides information about the energy barrier of the reaction. | rsc.org |

| Intermediate Detection | EPR, UV-Vis, Radical Trapping | Confirms the presence of transient species like radicals or cations. | digitellinc.commdpi.com |

| Redox Potential | Cyclic Voltammetry | Indicates the ease of oxidation or reduction of the substrate. | researchgate.net |

| Transition State Energies | DFT Calculations | Helps to identify the most favorable reaction pathway. | beilstein-journals.org |

Note: This table presents general parameters and methods used in mechanistic studies of related phenolic compounds, which would be applicable to the investigation of this compound.

Advanced Spectroscopic Characterization of 6 Bromo 3 Chloro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-bromo-3-chloro-2-iodophenol is anticipated to be relatively simple, exhibiting signals corresponding to the two aromatic protons and the single phenolic hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen substituents and the hydroxyl group. The electronegative halogen atoms (Br, Cl, I) and the hydroxyl group exert both inductive and resonance effects, which modulate the electron density at the different positions on the benzene (B151609) ring.

The two aromatic protons are situated at positions 4 and 5 of the phenolic ring. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as two distinct doublets. The proton at C-4 will be coupled to the proton at C-5, and vice versa. The magnitude of the coupling constant (J-value) will be characteristic of a meta-coupling, typically in the range of 2-3 Hz.

The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In many cases, this signal can be identified by its disappearance upon the addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.6 | Doublet | ~2-3 |

| H-5 | 7.0 - 7.3 | Doublet | ~2-3 |

| -OH | Variable (typically 4-8) | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum of this compound will provide six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are primarily influenced by the electronegativity and substitution position of the attached functional groups.

The carbon atom bearing the hydroxyl group (C-1) is expected to be significantly deshielded and will appear at a downfield chemical shift, typically in the range of 150-160 ppm. The carbons directly bonded to the halogen atoms (C-2, C-3, and C-6) will also experience deshielding effects. The magnitude of this effect generally correlates with the electronegativity of the halogen (Cl > Br > I), although other factors such as the "heavy atom effect" of iodine can also play a role. The carbon bearing the iodine (C-2) may appear at a surprisingly upfield position due to this effect.

The two carbons bearing hydrogen atoms (C-4 and C-5) will have chemical shifts in the typical aromatic region, influenced by the cumulative electronic effects of the surrounding substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 160 |

| C-2 (-I) | 90 - 100 |

| C-3 (-Cl) | 128 - 135 |

| C-4 | 125 - 130 |

| C-5 | 115 - 125 |

| C-6 (-Br) | 110 - 120 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to further confirm the proposed structure of this compound, a suite of two-dimensional (2D) NMR experiments can be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals for C-4 and C-5.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC correlations would be crucial in confirming the substitution pattern. For example, correlations between the hydroxyl proton and the carbons at C-2 and C-6 would confirm their ortho relationship. Similarly, correlations between H-4 and carbons C-2, C-3, C-5, and C-6 would provide definitive evidence for the connectivity of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space. For this compound, a NOESY spectrum would show a correlation between the hydroxyl proton and the proton at C-6, further confirming the ortho positioning of the bromine atom relative to the hydroxyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A broad and prominent absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. A sharp to medium intensity band around 1200-1300 cm⁻¹ can be attributed to the C-O stretching vibration.

The aromatic C-H stretching vibrations will appear as a series of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to a set of medium to sharp absorptions in the region of 1450-1600 cm⁻¹.

The C-X (halogen) stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, the C-Br stretch in the 500-600 cm⁻¹ range, and the C-I stretch at even lower wavenumbers, typically below 500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Phenolic C-O | C-O Stretch | 1200 - 1300 |

| C-Cl | C-Cl Stretch | 600 - 800 |

| C-Br | C-Br Stretch | 500 - 600 |

| C-I | C-I Stretch | < 500 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its elemental composition and structure. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺).

Due to the presence of bromine and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion.

The fragmentation of this compound under EI conditions is likely to proceed through several pathways. A common fragmentation for phenols is the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of a carbon monoxide (CO) molecule. The loss of the halogen substituents is also a highly probable fragmentation pathway. The relative ease of cleavage of the C-X bond is typically I > Br > Cl, meaning the loss of an iodine radical is a likely initial fragmentation step.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Notes |

| 332/334/336 | [M]⁺ | Molecular ion cluster (showing major isotopes) |

| 205/207/209 | [M - I]⁺ | Loss of iodine radical |

| 253/255 | [M - Br]⁺ | Loss of bromine radical |

| 297/299 | [M - Cl]⁺ | Loss of chlorine radical |

| 304/306/308 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the UV region arising from π → π* transitions of the benzene ring. For phenol (B47542) itself, these bands appear around 210 nm and 270 nm.

The presence of multiple halogen substituents on the benzene ring of this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms. The absorption maxima are therefore predicted to be shifted to slightly longer wavelengths compared to unsubstituted phenol.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~220 - 240 |

| π → π | ~280 - 300 |

Hyphenated Spectroscopic Techniques in Comprehensive Structural Elucidation

The combination of separation and spectroscopic techniques, known as hyphenated techniques, offers a powerful approach for the unambiguous identification and structural elucidation of chemical compounds. In the context of a multi-substituted aromatic compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) would separate this compound from a mixture based on its volatility and interaction with the GC column's stationary phase. The separated compound would then be introduced into the mass spectrometer, where it would be ionized. The resulting mass spectrum would show the molecular ion peak, corresponding to the molecular weight of the compound, and a characteristic fragmentation pattern. This pattern, arising from the cleavage of the molecule, would provide crucial information about its structure, including the nature and position of the halogen substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be another vital tool, particularly for less volatile compounds or those that might degrade at the high temperatures used in GC. LC would separate the compound in the liquid phase, after which it would be ionized and analyzed by the mass spectrometer. LC-MS is versatile, with various ionization techniques available that can be tailored to the analyte's properties. Tandem mass spectrometry (MS/MS) capabilities in modern LC-MS systems would allow for the selection and fragmentation of the molecular ion, providing even more detailed structural information.

Although a specific search for the application of these techniques to this compound did not yield detailed experimental data, the principles of these methods form the basis for the structural confirmation of such compounds. The expected data would allow for the definitive confirmation of the compound's identity and purity.

Theoretical and Computational Chemistry Studies on 6 Bromo 3 Chloro 2 Iodophenol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations specifically on 6-Bromo-3-chloro-2-iodophenol. Such studies would be necessary to provide detailed, scientifically accurate information for the following subsections.

Information regarding the electronic structure, charge distribution (such as Mulliken or Natural Bond Orbital charges), and the preferred molecular conformation of this compound is not available in existing research. These properties are fundamental to understanding the molecule's behavior and would be a primary output of dedicated quantum chemical calculations.

There are no documented reaction pathway analyses or transition state models for reactions involving this compound. This type of computational study is essential for predicting the compound's reactivity, understanding reaction mechanisms, and calculating activation energies for potential chemical transformations.

While computational methods are frequently used to predict spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) which are then validated against experimental data, no such predictive studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for molecular dynamics (MD) simulations focused on this compound yielded no results. MD simulations would provide insights into the conformational dynamics of the molecule over time and its interactions with solvent molecules or other chemical species in a simulated environment.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Although the principles of halogen bonding are extensively studied, a specific analysis of the halogen bonding interactions involving this compound, including their strength and directionality, has not been reported. Such an analysis would typically involve techniques like Quantum Theory of Atoms in Molecules (QTAIM) or the analysis of the molecular electrostatic potential surface, for which no specific data exists for this compound.

Hydrogen Bonding Network Analysis

The presence of a phenolic hydroxyl group adjacent to a large, polarizable iodine atom suggests the high probability of significant hydrogen bonding. The analysis of the hydrogen bonding network in this compound involves considering both intramolecular and intermolecular interactions, which dictate its conformational preferences and crystal packing.

Intramolecular Hydrogen Bonding: A primary feature of 2-halophenols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen atom (O-H···X). Theoretical and spectroscopic investigations on simpler 2-halophenols conclude that weak intramolecular hydrogen bonds are present in 2-chloro, 2-bromo, and 2-iodophenol (B132878) rsc.org. In the case of this compound, the hydroxyl group is at position 1 and the iodine atom is at position 2, creating the ideal geometry for such an interaction. The formation of this five-membered ring stabilizes the cis conformation of the molecule. The strength of this bond is influenced by the electronegativity and polarizability of the halogen, with studies indicating that the interaction energy increases with the size of the halogen atom. Therefore, the O-H···I bond in this compound is expected to be the most significant among halogens. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize these bonds by identifying bond critical points and quantifying orbital interactions nih.gov.

Intermolecular Hydrogen Bonding: In the condensed phase, intramolecular hydrogen bonds compete with intermolecular hydrogen bonds. The phenolic hydroxyl group of this compound can act as a hydrogen bond donor to an acceptor on a neighboring molecule. Potential acceptors include the oxygen atom of another phenol (B47542) or any of the three halogen atoms (I, Br, Cl). Studies on hydrated phenol clusters have shown that water molecules can insert into intramolecular hydrogen bonds, forming a bridge and creating a more extensive, and often more stable, network researchgate.net. Similarly, in a pure solid state, intermolecular O-H···O or O-H···X bonds could form, leading to dimers, chains, or more complex supramolecular architectures. The specific network formed depends on the delicate energetic balance between the competing interactions.

Table 1: Typical Characteristics of Hydrogen Bonds Involving Halogenated Phenols

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Typical Energy (kcal/mol) | Notes |

| Intramolecular O-H···I | ~2.8 - 3.2 | ~100 - 110 | -1.5 to -3.0 | Characterized as a weak, stabilizing interaction rsc.org. |

| Intramolecular O-H···Cl | ~2.9 - 3.3 | ~95 - 105 | -1.0 to -2.5 | Weaker than the corresponding interaction with iodine rsc.org. |

| Intermolecular O-H···O | ~2.6 - 2.9 | ~160 - 180 | -4.0 to -7.0 | A classical and relatively strong hydrogen bond. |

| Intermolecular O-H···Halogen | ~3.0 - 3.5 | ~140 - 170 | -1.0 to -3.0 | Acts as a weak hydrogen bond acceptor. |

Pi-Stacking and Other Van der Waals Interactions

The planar aromatic core of this compound facilitates various non-covalent interactions that are crucial for its aggregation behavior and molecular recognition properties.

Pi-Stacking Interactions: Interactions between aromatic rings, known as π-stacking, are a significant contributor to the cohesive energy of molecular crystals. In halogenated benzenes, these interactions are complex. The introduction of multiple electron-withdrawing halogen atoms modifies the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry. Computational studies on bromobenzene (B47551) dimers have identified several stable π-stacked structures with binding energies ranging from -6 to -24 kJ/mol (-1.4 to -5.7 kcal/mol) acs.org. The most stable conformations are typically parallel-displaced, where the rings are offset from a direct face-to-face orientation. This arrangement minimizes Pauli repulsion while maximizing attractive dispersion forces chemrxiv.org. For a large, electron-rich system like this compound, dispersion is expected to be the dominant attractive component in π-stacking interactions nih.gov.

Halogen Bonding and Other Interactions: Beyond π-stacking, other van der Waals forces, particularly halogen bonds, play a critical role. A halogen bond (C-X···Y) is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (Y, e.g., O, N, or another halogen). Due to the presence of three different halogens, this compound can participate in a variety of halogen bonds (C-I···O, C-Br···O, C-Cl···O) and other halogen-halogen contacts. The strength of the σ-hole increases with the polarizability of the halogen (I > Br > Cl), making the iodine atom the most potent halogen bond donor. These interactions are highly directional and can compete with or complement hydrogen bonds and π-stacking in directing crystal packing. London dispersion forces are the underlying attractive force for all van der Waals interactions and are particularly strong for large, polarizable atoms like iodine and bromine wikipedia.org.

Table 2: Estimated Interaction Energies for Non-Covalent Interactions in Halogenated Aromatic Systems

| Interaction Type | Geometry | Estimated Energy (kcal/mol) | Driving Force |

| π-π Stacking | Parallel-Displaced | -1.5 to -6.0 | Dispersion, Electrostatics acs.orgnih.gov |

| Halogen Bond (C-I···O) | Linear | -3.0 to -5.0 | Electrostatics, Dispersion |

| Halogen Bond (C-Br···O) | Linear | -2.0 to -4.0 | Electrostatics, Dispersion |

| Halogen Bond (C-Cl···O) | Linear | -1.5 to -3.0 | Electrostatics, Dispersion |

| C-H···π | T-shaped | -1.0 to -2.5 | Dispersion, Electrostatics acs.org |

Force Field Development and Optimization for Polyhalogenated Systems

Molecular dynamics (MD) simulations are powerful tools for studying the structure and dynamics of molecules, but their accuracy is fundamentally limited by the underlying empirical force field rutgers.edu. Modeling polyhalogenated systems like this compound presents unique challenges for classical, non-polarizable force fields.

The primary difficulty lies in accurately representing the anisotropic distribution of electron density around the covalently bonded halogen atoms. Standard force fields typically model atoms as simple spheres with a single point charge at the nucleus, which fails to capture the σ-hole phenomenon. This makes it impossible to correctly describe halogen bonding, a critical interaction in these systems.

To overcome these limitations, a new generation of polarizable force fields has been developed. nih.gov These models provide a more sophisticated description of electrostatics and include the effects of electronic polarization. Key approaches include:

Drude Oscillator Model: This model, used in the CHARMM polarizable force field, attaches a negatively charged "Drude particle" to each polarizable atom via a harmonic spring. In an electric field, this particle can move off-center, creating an induced dipole that mimics electronic polarization. This framework has been successfully extended to halogenated compounds nih.govacs.org.

Atomic Multipoles: The AMOEBA force field uses a set of permanent atomic multipoles (up to quadrupoles) to describe the electrostatic potential around each atom in a more detailed, non-spherical manner. This approach can inherently represent features like the σ-hole and lone pairs nih.govwikibooks.org.

The parameterization of these advanced force fields is a rigorous process. It involves fitting the model's parameters to reproduce high-level quantum mechanical data, such as dipole moments and interaction energy surfaces, as well as experimental bulk properties like heats of vaporization and liquid densities nih.govacs.org. The goal is to create a transferable set of parameters that can accurately predict the behavior of these molecules in condensed-phase simulations.

Table 3: Comparison of Force Field Models for Polyhalogenated Systems

| Feature | Standard Non-Polarizable FF (e.g., GAFF, OPLS) | Polarizable FF (e.g., Drude, AMOEBA) |

| Atomic Charge Model | Fixed point charge at the nucleus. | Dynamic; includes induced dipoles via Drude particles or fluctuating charges. |

| Electrostatic Anisotropy | Not explicitly modeled. | Can be modeled via atomic multipoles or off-center charges (e.g., virtual particles for σ-holes) acs.org. |

| Halogen Bonding | Generally poor or non-existent description. | Explicitly and accurately modeled through σ-hole representation. |

| Parameterization | Simpler; relies heavily on experimental liquid data. | More complex; requires extensive quantum mechanical calculations and experimental data nih.gov. |

| Computational Cost | Lower. | Higher (typically 3-5 times more expensive). |

| Accuracy for Polyhalogens | Limited; poor for interaction-specific properties. | Significantly higher; necessary for accurate simulation of condensed-phase properties and binding. |

Advanced Applications in Organic Synthesis and Materials Science Precursors

6-Bromo-3-chloro-2-iodophenol as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the differential reactivity of its carbon-halogen bonds. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: C-I > C-Br >> C-Cl. This predictable hierarchy allows for the stepwise and selective functionalization of the aromatic ring.

Chemists can target the carbon-iodine bond for an initial transformation under mild reaction conditions, leaving the bromo and chloro groups untouched. Following the first coupling, the carbon-bromine bond can be addressed under slightly more vigorous conditions. Finally, the more inert carbon-chlorine bond can be functionalized, although this often requires specialized catalysts and more forcing conditions. This orthogonal reactivity is the key to its versatility, enabling the construction of intricate molecular frameworks from a single starting material.

The phenolic -OH group adds another layer of synthetic utility. It can be used as a directing group for ortho-lithiation or can be protected and deprotected as needed, allowing for reactions to be carried out on the ring without interference. It can also participate directly in reactions such as etherification. This combination of a hydroxyl group and three different, selectively addressable halogens makes this compound a powerful tool for chemists.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1823895-74-4 | synquestlabs.com |

| Molecular Formula | C₆H₃BrClIO | synquestlabs.com |

| Molecular Weight | 333.35 g/mol | synquestlabs.comnih.gov |

Precursor for Poly-substituted Aromatic Systems and Advanced Fine Chemicals

The ability to sequentially functionalize this compound makes it an ideal precursor for creating complex, poly-substituted aromatic systems. libretexts.orglibretexts.org These highly decorated aromatic rings are core structures in many advanced fine chemicals, including pharmaceuticals, agrochemicals, and electronic materials.

The synthesis of such compounds relies on a planned, multi-step approach where different substituents are introduced in a controlled order. pressbooks.pubyoutube.com For example, a synthetic chemist could perform:

A Sonogashira coupling at the highly reactive C-I position to introduce an alkyne group.

A Suzuki coupling at the C-Br position to add a new aryl or heteroaryl moiety. nih.gov

A Buchwald-Hartwig amination at the C-Cl position to install a nitrogen-based functional group.

This stepwise approach provides access to specific isomers that would be difficult or impossible to obtain through traditional electrophilic aromatic substitution methods, where mixtures of products are common. libretexts.orgpressbooks.pub The ability to build molecular complexity with such precision is critical in the development of new chemical entities with tailored properties.

| Bond | Relative Reactivity | Typical Coupling Reactions |

|---|---|---|

| C-I (Iodo) | High | Suzuki, Sonogashira, Heck, Stille, Negishi |

| C-Br (Bromo) | Medium | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| C-Cl (Chloro) | Low | Suzuki, Buchwald-Hartwig (requires specialized ligands/conditions) |

Role in the Synthesis of Specialty Polymers and Resinous Condensation Products

Beyond its use in small-molecule synthesis, this compound is a promising monomer for the creation of specialty polymers and resinous materials. The phenolic hydroxyl group is a classic functional handle for polymerization.

One major application is in the formation of phenolic resins. By reacting with an aldehyde like formaldehyde, this compound can be incorporated into a cross-linked polymer network. The high concentration of heavy halogens (bromine and iodine) would impart significant flame-retardant properties to the resulting resin, making it suitable for applications in electronics, construction, and transportation where fire safety is paramount.

Furthermore, phenols can undergo oxidative coupling to form poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) polymers. elsevierpure.com These are high-performance thermoplastics known for their high-temperature resistance, dimensional stability, and dielectric properties. Incorporating this heavily halogenated phenol (B47542) into a PPO backbone would not only enhance flame retardancy but could also increase the polymer's refractive index, a desirable property for optical materials used in lenses and specialty coatings. The halogen atoms also serve as potential sites for post-polymerization modification, allowing for further tuning of the material's properties. The synthesis of polymers from natural phenols and their derivatives is a growing field of interest for creating functional and high-performance materials. elsevier.comnih.gov

| Polymer Property | Contributing Feature of Monomer | Potential Applications |

|---|---|---|

| Flame Retardancy | High mass content of Bromine and Iodine | Electronic components, circuit boards, fire-safe construction materials |

| High Refractive Index (HRI) | Presence of heavy atoms (Iodine, Bromine) | Optical lenses, anti-reflective coatings, advanced optical fibers |

| Chemical Resistance | Stable, substituted aromatic ring structure | Protective coatings, chemical processing equipment |

| Thermal Stability | Aromatic polymer backbone (e.g., PPO) | High-temperature engineering plastics, automotive parts |

Table of Mentioned Chemical Compounds

| Chemical Name | CAS Number | Molecular Formula |

| This compound | 1823895-74-4 | C₆H₃BrClIO |

| Formaldehyde | 50-00-0 | CH₂O |

| 2,5-dibromo-3-hexylthiophene | 116970-33-9 | C₁₀H₁₂Br₂S |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3-chloro-2-iodophenol, and how can side-product formation be minimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation of phenol derivatives. For example, bromination at the para position using Br₂/FeBr₃, followed by chlorination (Cl₂/FeCl₃) and iodination (I₂/HNO₃) under controlled temperatures (40–60°C). To minimize side products, use stoichiometric control and inert atmospheres (e.g., N₂) to prevent oxidation of phenolic hydroxyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR (if fluorinated analogs exist) to confirm substitution patterns. The deshielding of aromatic protons adjacent to electronegative substituents (e.g., Br, Cl, I) provides positional clues .

- X-ray Diffraction (XRD) : Use SHELX or WinGX for single-crystal structure refinement. ORTEP-III can visualize thermal ellipsoids to confirm steric effects from bulky halogens .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its halogenated aromatic structure. Store at 0–6°C in amber vials under argon. Stability assays (HPLC or TLC at 24/48/72-hour intervals) under varying pH (3–9) and temperatures (25–60°C) can quantify degradation rates. Iodine dissociation is a critical degradation pathway to monitor .

Advanced Research Questions

Q. How do steric and electronic effects of halogens influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom (larger van der Waals radius) creates steric hindrance, making the ortho position less reactive in Suzuki-Miyaura couplings. Chlorine’s electron-withdrawing effect activates the para position for nucleophilic substitution. Computational DFT studies (e.g., Gaussian) can map frontier molecular orbitals to predict reactivity. Experimentally, compare yields in Buchwald-Hartwig aminations vs. Ullmann couplings to validate computational models .

Q. What strategies resolve contradictions in crystallographic data for halogenated phenol derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder in heavy halogen atoms (Br, I). Use high-resolution synchrotron data (λ < 1 Å) and refine structures with SHELXL’s TWIN/BASF commands for twinned crystals. Validate against Hirshfeld surface analysis (CrystalExplorer) to distinguish genuine structural features from artifacts .

Q. How can this compound be leveraged as a precursor in bioactive molecule synthesis?

- Methodological Answer : Its multi-halogenated structure enables modular derivatization:

- Antimicrobial Agents : Replace iodine with thiol groups via nucleophilic substitution (NaSH, DMF, 80°C) to create sulfhydryl analogs.

- Fluorescent Probes : Introduce amino groups via Pd-catalyzed amination for pH-sensitive dyes. Monitor reaction progress with LC-MS and validate photophysical properties via UV-Vis and fluorescence quenching assays .

Methodological Tables

| Substituent Position | Electronic Effect | Preferred Reaction Type |

|---|---|---|

| 2-Iodo | Steric hindrance | Ullmann coupling |

| 3-Chloro | Electron-withdrawing | Nucleophilic substitution |

| 6-Bromo | Moderate activation | Suzuki-Miyaura coupling |

Key Reference : Comparative substitution patterns in halogenated phenols .

Critical Notes

- For toxicity studies, consult Material Safety Data Sheets (MSDS) for halogen handling .

- Cross-validate computational models (e.g., DFT, molecular docking) with experimental kinetics to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.